5-Bromo-2-{[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]methoxy}pyrimidine
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Overview
Description
5-Bromo-2-{[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]methoxy}pyrimidine is a complex organic compound that features a combination of bromopyrimidine, piperidine, and oxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-{[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]methoxy}pyrimidine typically involves multiple steps:
Formation of the Bromopyrimidine Intermediate: This step involves the bromination of pyrimidine using bromine or a brominating agent under controlled conditions.
Oxymethylation: The bromopyrimidine intermediate is then reacted with formaldehyde and a suitable base to introduce the oxymethyl group.
Piperidine Coupling: The oxymethylated bromopyrimidine is coupled with piperidine under basic conditions to form the piperidinyl intermediate.
Oxazole Formation: The final step involves the cyclization of the piperidinyl intermediate with a cyclopropyl-substituted oxazole precursor under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and oxazole moieties.
Reduction: Reduction reactions can target the bromopyrimidine and oxazole rings.
Substitution: The bromine atom in the bromopyrimidine ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products
Oxidation: Products include oxidized derivatives of the piperidine and oxazole rings.
Reduction: Reduced forms of the bromopyrimidine and oxazole rings.
Substitution: Substituted derivatives of the bromopyrimidine ring.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: It can be incorporated into polymers and other materials to enhance their properties.
Biology
Biological Probes: The compound can be used as a probe to study biological processes.
Enzyme Inhibition: It may act as an inhibitor for certain enzymes.
Medicine
Drug Development: The compound has potential as a lead compound in the development of new drugs.
Therapeutic Agents: It may exhibit therapeutic properties for various diseases.
Industry
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of other complex molecules.
Pharmaceutical Manufacturing: It can be employed in the production of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 5-Bromo-2-{[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]methoxy}pyrimidine involves its interaction with specific molecular targets. The bromopyrimidine moiety can interact with nucleic acids, while the piperidine and oxazole rings may interact with proteins and enzymes. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone
- [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(2-methoxypyridin-3-yl)methanone
Uniqueness
The uniqueness of 5-Bromo-2-{[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]methoxy}pyrimidine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group in the oxazole ring, for example, may enhance its stability and reactivity compared to similar compounds.
Properties
IUPAC Name |
[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(5-cyclopropyl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN4O3/c18-13-7-19-17(20-8-13)24-10-11-2-1-5-22(9-11)16(23)14-6-15(25-21-14)12-3-4-12/h6-8,11-12H,1-5,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INQAMBFIWAMJQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NOC(=C2)C3CC3)COC4=NC=C(C=N4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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